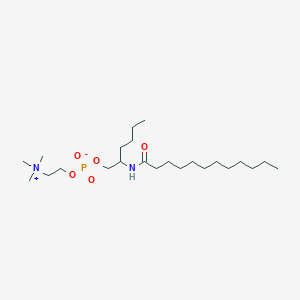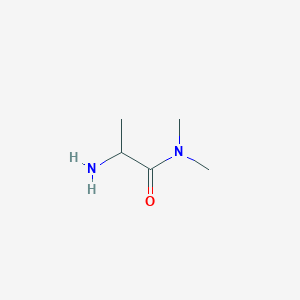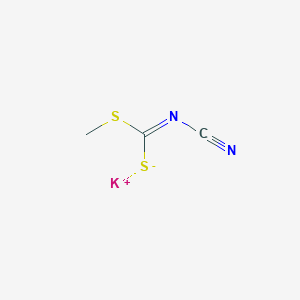
2-氨基-3-甲基苯甲酸甲酯
概述
描述
Methyl 2-amino-3-methylbenzoate is a chemical compound that is structurally related to various other compounds studied for their potential applications in pharmaceuticals and materials science. While the specific compound of interest is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activity and physical properties.
Synthesis Analysis
The synthesis of compounds related to Methyl 2-amino-3-methylbenzoate often involves multi-step reactions including nitration, esterification, and reduction processes. For instance, Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, Methyl 4-butyrylamino-3-methyl-5-aminobenzoate was synthesized through nitration and reduction, with optimization of reaction conditions to improve yield .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-amino-3-methylbenzoate has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was determined, revealing a monoclinic crystallographic system with specific space group and cell dimensions . The molecular geometry and vibrational frequencies of related compounds have also been calculated using density functional theory (DFT), providing insights into their ground state conformations .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The antiproliferative agent 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole targets tubulin at the colchicine binding site, leading to apoptotic cell death . The synthesis of Methyl 4-isonicotinamidobenzoate monohydrate involved the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, resulting in a compound with a relatively planar structure and specific hydrogen bonding interactions in the crystal .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 2-amino-3-methylbenzoate have been characterized using various spectroscopic and computational methods. Vibrational studies, molecular properties, and first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate were investigated using DFT, revealing information about molecular dynamics, electronic properties, and non-linear optical (NLO) activity . The experimental and theoretical NMR chemical shifts have been calculated to confirm the structure of synthesized compounds .
科学研究应用
晶体结构分析
2-氨基-3-甲基苯甲酸甲酯及其衍生物的晶体结构已得到广泛研究。使用三维最小二乘技术确定了密切相关的化合物 2-氨基-3-甲基苯甲酸的结构,揭示了其单斜晶系和显着的平面性,但甲基中的氢原子除外 (Brown & Marsh, 1963)。
合成与表征
该化合物已用于合成各种化学品。例如,它被用于通过一系列反应合成化学化合物氯虫苯甲酰胺,包括氢化、制备衍生物和合成中间化合物 (郑建红,2012 年)。另一项研究重点关注 2-氨基-3-甲基苯甲酸的溶解度和溶剂效应,这对其纯化至关重要 (朱等人,2019 年)。
药物化学
在药物化学中,已经探索了 2-氨基-3-甲基苯甲酸甲酯的衍生物。例如,该化合物被用作抑制胸苷酸合酶的抗癌药物合成的关键中间体 (曹胜利,2004 年)。此外,其衍生物已在新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药方面进行了研究,突出了其在癌症治疗中的潜力 (Bradshaw 等人,2002 年)。
缓蚀
该化合物的衍生物已用于与缓蚀相关的研究中。例如,衍生物 2-氨基-4-甲基苯并噻唑用于增强盐酸中低碳钢的腐蚀防护,证明了其在工业应用中的有效性 (Shainy 等人,2017 年)。
安全和危害
属性
IUPAC Name |
methyl 2-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFYTPXXMLJNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176764 | |
| Record name | Methyl 3-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methylbenzoate | |
CAS RN |
22223-49-0 | |
| Record name | Benzoic acid, 2-amino-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22223-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022223490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)







